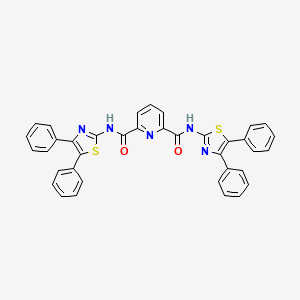

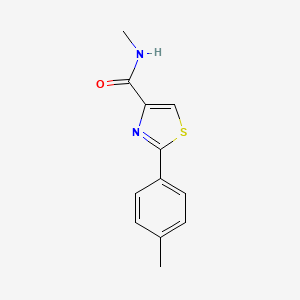

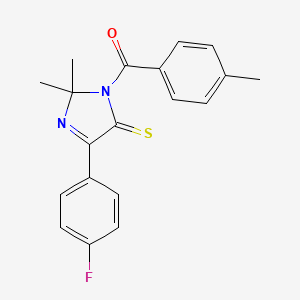

N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N2,N6-bis(4,5-diphenylthiazol-2-yl)pyridine-2,6-dicarboxamide” is a chemical compound that is part of a variety of scaffolds based on a pyridine-2,6-dicarboxamide fragment . These scaffolds have noteworthy roles in coordination chemistry, stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a nickel (II) complex of N, N ′-bis (2,6-diisopropylphenyl)-2,6-pyridinedicarboxamido (L) ligand was synthesized for catalytic coupling of Grignard reagents with the C–H bond of oxygen-containing heterocyclic compounds . The ligand was deprotonated using n-butyllithium in cool (0 °C), dry THF under a nitrogen atmosphere followed by the addition of solid anhydrous dimethoxyethane adduct of nickel(II) chloride, yielding the deep red nickel(II) complex .Chemical Reactions Analysis

The compound has been used in chemical reactions. For example, a nickel (II) complex of a similar ligand was used for catalytic coupling of Grignard reagents with the C–H bond of oxygen-containing heterocyclic compounds . The nickel (II) complex showed excellent activity in catalyzing C–H activation and further coupling with various Grignard reagents .Aplicaciones Científicas De Investigación

Antimicrobial Activity

A related compound, synthesized by combining pyridine 2,6 dicarboxylic acid with 2-amino 5-nitro thiazole, has been found to have antimicrobial applications. The synthesized ligand and its metal complexes (Cu, Ni, Fe) exhibited moderate antimicrobial activity against bacterial strains when tested for inhibition zones, minimal inhibitory concentrations (MIC), and minimal bactericidal concentrations (MBC) (Kumar et al., 2020).

Green Chemistry Synthesis

N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide was synthesized using a green chemistry approach, employing a choline chloride-based deep eutectic solvent as a catalyst. This method emphasizes the importance of environmentally friendly synthesis methods in the development of such compounds (Molnar et al., 2022).

Fluorescence Properties

The complexes of Eu(III) and Tb(III) with derivatives of pyridine dicarboxylic acid, similar to the compound , have shown significant fluorescence properties. These properties are particularly pronounced at certain pH levels, indicating potential applications in materials science, especially in developing fluorescent materials and sensors (Qiang, 2008).

Pollution Remediation

A novel application in pollution remediation has been explored using a similar compound, N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, for the removal of Cd2+ and Zn2+ ions from industrial wastes. The compound was used to modify the surface of Fe3O4 nanoparticles, creating a magnetic nanoadsorbent that showed high adsorption capacities for these metal ions, suggesting its utility in environmental cleanup efforts (Zargoosh et al., 2015).

Propiedades

IUPAC Name |

2-N,6-N-bis(4,5-diphenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H25N5O2S2/c43-34(41-36-39-30(24-14-5-1-6-15-24)32(45-36)26-18-9-3-10-19-26)28-22-13-23-29(38-28)35(44)42-37-40-31(25-16-7-2-8-17-25)33(46-37)27-20-11-4-12-21-27/h1-23H,(H,39,41,43)(H,40,42,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYUNITYFLZUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H25N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818864.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2818866.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2818871.png)

![6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2818874.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2818876.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818880.png)